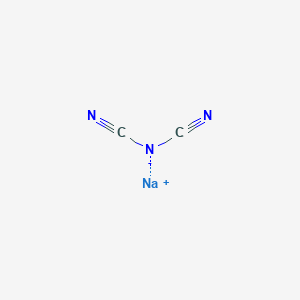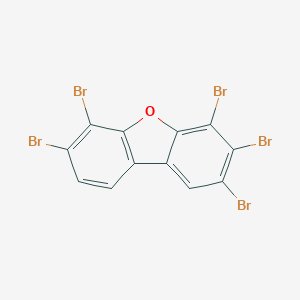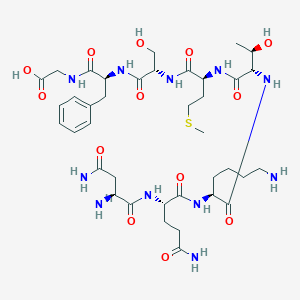
Drosulfakinin 0
Overview
Description
Drosulfakinin (DSK) is a neuropeptide found in Drosophila melanogaster, the fruit fly . It is the fly ortholog of Cholecystokinin (CCK) in mammals . DSK is known to play a significant role in various biological processes including the regulation of gut function, satiety, food ingestion, and aggression . It is also involved in modulating female sexual receptivity . DSK is expressed in the central nervous system, including the subesophageal ganglion and an abdominal ganglion .
Synthesis Analysis
DSK is encoded by the Drosophila melanogaster drosulfakinin (Dsk) gene . The spatial and temporal distribution of three peptides, DSK I, DSK II, and DSK 0, have been examined in the central nervous system . DSK I and DSK II have a -RFamide C-terminus and are structurally similar to sulfakinin peptides; in contrast, DSK 0 contains -SFamide . DSK is expressed in larval brain tissue localizing to cells in the anterior and medial protocerebrum .
Molecular Structure Analysis
While there is limited information available on the specific molecular structure of Drosulfakinin 0, it is known that DSK I and DSK II have a -RFamide C-terminus and are structurally similar to sulfakinin peptides . In contrast, DSK 0 contains -SFamide .
Safety And Hazards
Future Directions
Research on Drosulfakinin 0 and its functions is ongoing. Recent studies have expanded our understanding of the neural circuit mechanisms underpinning innate sexual behaviors in Drosophila . Future research may continue to explore the roles of DSK in other behaviors and physiological processes . The findings from these studies could provide valuable insights into the fundamental circuit logic of aggression and other behaviors .
properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBKPMGHQDKSDL-CRYGRWINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H61N11O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151791 | |
| Record name | Drosulfakinin 0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
912.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Drosulfakinin 0 | |
CAS RN |
117457-89-3 | |
| Record name | Drosulfakinin 0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117457893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drosulfakinin 0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



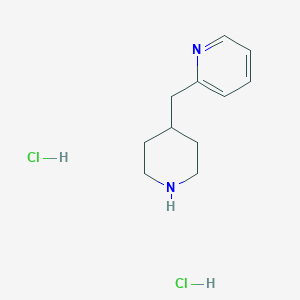
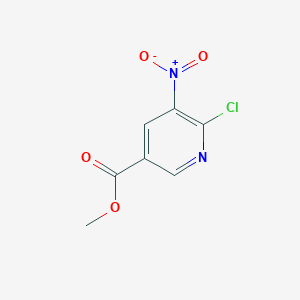
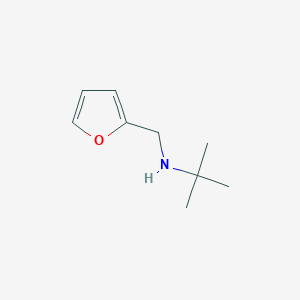
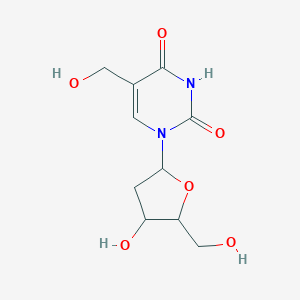
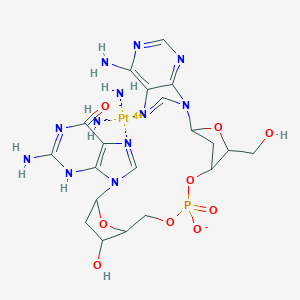
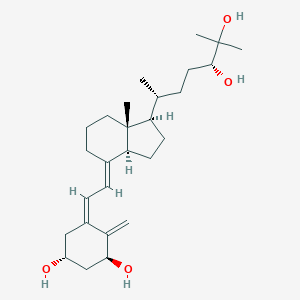
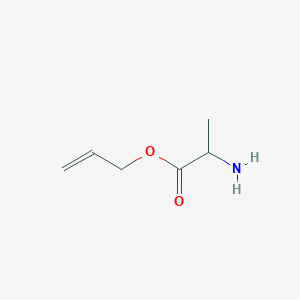
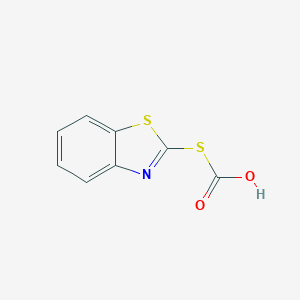
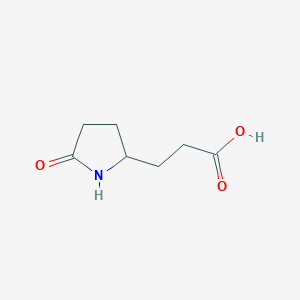
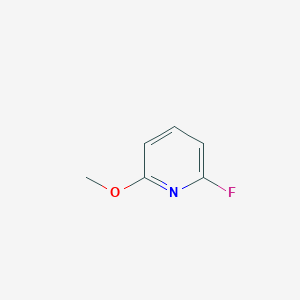
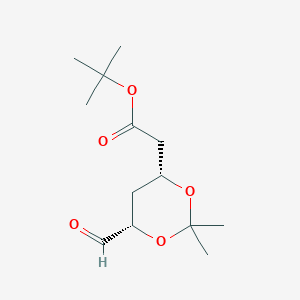
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
